molecular formula C21H26N2O3S B2497972 3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 954640-85-8

3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2497972
CAS No.: 954640-85-8
M. Wt: 386.51
InChI Key: BMOBEVYLLOSYOM-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS 941912-59-0) is a synthetic sulfonamide-tetrahydroquinoline hybrid compound with a molecular formula of C22H28N2O3S and a molecular weight of 400.54 g/mol . This high-purity material (95%+) is designed for research applications. The compound features a tetrahydroquinoline scaffold, which is a privileged structure in medicinal chemistry known for its presence in a wide range of pharmacologically active compounds . The molecular structure integrates a benzene sulfonamide group, a functional group that forms the basis of several classes of drugs and is known to exhibit diverse pharmacological activities . Recent scientific investigations into structurally related N-sulfonyl-tetrahydroisoquinoline derivatives have demonstrated significant antimicrobial properties, showing promising activity against various fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea . This suggests potential research applications for this compound in developing novel antimicrobial agents to address challenges like food industry contamination . Furthermore, the compound's structure is related to other patented tetrahydroquinoline sulfonamide derivatives that have been explored for their utility in enhancing abiotic stress tolerance in plants . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a reference standard in biochemical and pharmacological studies investigating the structure-activity relationships of this class of molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(2)11-12-23-20-9-8-18(14-17(20)7-10-21(23)24)22-27(25,26)19-6-4-5-16(3)13-19/h4-6,8-9,13-15,22H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOBEVYLLOSYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The quinoline derivative may also contribute to the compound’s activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with derivatives of SC-558 , a well-studied cyclooxygenase-2 (COX-2) inhibitor, and its analogs (e.g., compounds 1a-f ). Below is a systematic comparison based on substituent effects, pharmacological properties, and research findings:

Key Findings :

Substituent Impact on Activity: The 3-methylbutyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., 1a or 1b), but may reduce target specificity due to steric bulk. This contrasts with SC-558, which achieves high COX-2 selectivity through a pyrazole core .

Solubility and Bioavailability :

  • The target compound’s estimated LogP (~3.2) suggests moderate lipophilicity, comparable to SC-558 (LogP 2.8). However, the absence of polar groups (e.g., 1c ’s OCH₃) may limit aqueous solubility, posing formulation challenges.

Pharmacodynamic Gaps: Unlike SC-558 and its analogs, the target compound lacks published data on enzymatic inhibition (e.g., COX-2, kinases) or cellular assays.

Biological Activity

3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Molecular Weight : 340.49 g/mol
SMILES Notation : CC(C)CCNC(=O)C@HNC(=O)C2=NC=CN=C2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that sulfonamide derivatives often exhibit inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammatory processes.

COX Inhibition

In a study evaluating various sulfonamide derivatives, it was found that certain compounds demonstrated significant COX-2 inhibitory activity. For instance, a related compound showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating that modifications in the structure can enhance or diminish this activity . This suggests that 3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide may also possess similar inhibitory properties.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. Studies have shown that derivatives can attenuate conditions such as pulmonary vascular hypertension by acting as endothelin receptor antagonists . The specific compound may exhibit similar effects due to its structural characteristics.

Study on Perfusion Pressure

A controlled experiment evaluated the impact of various sulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that compounds like 4-(2-aminoethyl)benzenesulfonamide effectively modulated perfusion pressure over time . The experimental design is summarized in Table 1.

Group Compound Dose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

Synthesis and Activity Correlation

The synthesis of related compounds has revealed that structural modifications significantly impact biological activity. For example, variations in substituents on the phenyl ring have been shown to enhance COX-2 inhibition . Such findings underscore the importance of structural analysis in predicting biological efficacy.

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